Methyl 2-hydroxy-5-isopropoxybenzoate
Overview
Description
Synthesis Analysis
Novel methyl 2-hydroxy-5-substituted benzoate derivatives were synthesized by esterification of methyl gentisate and long-chain fatty acids . The compounds were structurally confirmed by MS, IR, 1 H NMR, and HR-MS spectroscopy .
Chemical Reactions Analysis
While there isn’t specific information available on the chemical reactions involving “Methyl 2-hydroxy-5-(prop-2-yl-oxy)benzoate”, it’s worth noting that similar compounds have been synthesized and studied for their inhibitory effects on tyrosinase activity .
Scientific Research Applications
Photophysical Properties
Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate (MHmoTB) and methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate (MHncTB) have been investigated for their unique luminescence properties, demonstrating enhanced quantum yields and solvatochromic effects in various solvents, depending on the substituted group (Kim et al., 2021).
Synthesis and Structure
A study on ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, determined through X-ray crystallography, revealed significant insights into its structural aspects, including intramolecular hydrogen bonding (Manolov et al., 2012).
Biological Evaluation
Novel methyl 2-hydroxy-5-substituted benzoate derivatives were synthesized and evaluated for their inhibitory effects on tyrosinase activity, demonstrating no potential toxicity or phototoxicity (Wang et al., 2014).
Antileishmanial Activity
Methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate exhibited significant antileishmanial effects, with a synergistic effect observed when combined with miltefosine (Bhalla et al., 2017).
Liquid Crystal Compounds
The synthesis of racemic and enantiomeric 4′-(1-methylheptyloxycarbonyl)biphenyl-4-yl 4-[3-(2,2,3,3,4,4,4-heptafluorobutoxy)prop-1-oxy]benzoates provided insights into their mesomorphic properties and phase transition temperatures (Żurowska et al., 2010).
Metabolism Studies
Research on the metabolism of benzoate and methylbenzoates via the meta-cleavage pathway by Pseudomonas arvilla mt-2, provided valuable data on the enzymatic pathways and substrate specificity involved in the metabolism of these compounds (Murray et al., 1972).
Optically Active Liquid Crystal Compounds
Studies on new liquid-crystal compounds, (+)-4-alkoxyphenyl 4-[5-(2-methylbutyl)-1,3-oxathian-2-yl]-benzoates, highlighted their mesomorphic behaviors and transition temperatures, contributing to the field of liquid crystal research (Haramoto & Kamogawa, 1990).
Fungicidal Activity
Synthesis of (4-methylene-5-oxo-tetrahydrofuran-3-yl)methyl benzoate derivatives demonstrated good fungicidal activity against specific fungi, contributing to the development of new agrochemicals (Xu Xiao-hua, 2013).
Chemical Synthesis and DFT Calculations
The synthesis of 2H-1,3-benzodioxol-5-yl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate, along with DFT calculations, provided insights into its geometrical and electronic parameters, relevant for biological applications (Jayaraj & Desikan, 2020).
Properties
IUPAC Name |
methyl 2-hydroxy-5-propan-2-yloxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(2)15-8-4-5-10(12)9(6-8)11(13)14-3/h4-7,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNFYALZHRXEJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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